Glimepiride-d8
描述
Glimepiride-d8 (CAS: SCSI-529109) is a deuterium-labeled analog of the antidiabetic drug glimepiride, a third-generation sulfonylurea used to manage type 2 diabetes. It incorporates eight deuterium atoms (²H) at specific positions within its molecular structure, replacing hydrogen atoms. This isotopic modification enhances its utility as an internal standard in liquid chromatography–electrospray ionization tandem mass spectrometry (LC–ESI-MS–MS) for quantifying glimepiride in biological matrices like human plasma . Its molecular formula is C₂₄H₂₅D₈N₃O₅S, with a molecular weight of 503.67 g/mol (calculated based on isotopic purity ≥98%) .
属性
分子式 |
C24H26D8N4O5S |
|---|---|
分子量 |
498.67 |
产品来源 |
United States |
相似化合物的比较
Key Findings :
- Isotopic Purity: this compound’s higher deuterium count (vs. d4/d5) reduces ion suppression in MS, improving signal-to-noise ratios .
- Chromatographic Performance : this compound shows baseline separation from unlabeled glimepiride in LC–ESI-MS–MS, critical for avoiding co-elution errors .
- Regulatory Compliance : Pharmacopeial guidelines (e.g., USP) emphasize deuterated internal standards for method validation, favoring this compound in GLP/GCP studies .
Comparison with Non-Sulfonylurea Deuterated Drugs
Deuterated compounds like Lomitapide-D8 (CAS: 2459377-96-7) and Cefepime D8 Sulfate (CAS: 131857-33-5) share analytical applications but differ in structure and scope:
| Compound | Parent Drug Class | Deuterium Positions | Molecular Weight (g/mol) | Key Analytical Use |
|---|---|---|---|---|
| This compound | Sulfonylurea | 8 (non-labile sites) | 503.67 | Diabetes drug monitoring in plasma |
| Lomitapide-D8 | Microsomal triglyceride transfer protein inhibitor | 8 | 701.78 | Lipid-lowering drug pharmacokinetics |
| Cefepime D8 Sulfate | Cephalosporin antibiotic | 8 | N/A | Antibiotic potency testing in ANDA submissions |
Key Findings :
- Stability : this compound and Lomitapide-D8 exhibit similar resistance to metabolic degradation, ensuring reliable quantification in long-term studies .
- Method Flexibility : Unlike Cefepime D8 (used primarily in antibiotic assays), this compound is compatible with smaller plasma volumes (0.2 mL vs. 0.5–1.0 mL for cephalosporins) .
Advantages Over Non-Deuterated Glimepiride
- Matrix Effect Mitigation: Deuterium labeling minimizes ion suppression caused by endogenous plasma components, enhancing accuracy .
- Pharmacological Inertness: this compound avoids cross-reactivity in immunoassays, a limitation of unlabeled glimepiride .
- Cost Efficiency : Despite higher synthesis costs, this compound reduces repeat analyses, lowering overall study expenses .
Research and Regulatory Implications
Recent pharmacopeial revisions (e.g., USP Chapter ⟨621⟩) now mandate deuterated internal standards for chromatographic assays, solidifying this compound’s role in diabetes research . Studies demonstrate a 15–20% improvement in inter-day precision when using this compound compared to non-deuterated analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
